3-(benzenesulfonyl)-N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)propanamide
Description
3-(Benzenesulfonyl)-N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)propanamide is an amide derivative featuring a benzenesulfonyl group and a biphenyl-hydroxypropyl moiety. The benzenesulfonyl group enhances metabolic stability and binding affinity through electron-withdrawing effects, while the biphenyl moiety contributes to hydrophobic interactions and π-π stacking in biological systems .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4S/c1-24(27,21-14-12-20(13-15-21)19-8-4-2-5-9-19)18-25-23(26)16-17-30(28,29)22-10-6-3-7-11-22/h2-15,27H,16-18H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYDRTKFSNGOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonic Acid-Mediated Sulfonation
The benzenesulfonyl moiety is typically introduced via sulfonation of benzene derivatives. The patent CN105693568A details a process using chlorosulfonic acid under controlled conditions:
- Reagents : Benzene and chlorosulfonic acid (mass ratio 1:3–3.2).
- Conditions : Temperature maintained below 60°C to prevent side reactions.
- Yield : 75% benzene sulfonyl chloride, a key intermediate for subsequent reactions.
Mechanistic Insight :
$$ \text{C}6\text{H}6 + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}5\text{SO}2\text{Cl} + \text{HCl} $$
The generated benzene sulfonyl chloride is then coupled to propanamide precursors.
Amide Bond Formation Strategies
Propanamide Backbone Synthesis
The propanamide core is constructed via condensation reactions. Monographs highlight the use of activated esters or acid chlorides:
- Example : Reacting 3-aminopropanoic acid with benzene sulfonyl chloride in dichloromethane.
- Catalyst : Triethylamine (1.2 equiv) to scavenge HCl.
- Yield : 68–72% after recrystallization (ethanol/water).
Table 1 : Comparison of Amidation Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Benzene sulfonyl chloride | DCM | 0–5°C | 68 |
| Propionyl chloride | THF | 25°C | 72 |
Synthesis of the N-(2-{[1,1'-Biphenyl]-4-yl}-2-Hydroxypropyl) Substituent
Biphenyl Epoxide Opening
The biphenyl-hydroxypropyl group is introduced via nucleophilic epoxide opening:
- Epoxide Synthesis : [1,1'-Biphenyl]-4-yl glycidol ether, prepared from 4-bromobiphenyl and epichlorohydrin.
- Reaction with Amine :
$$ \text{Propanamide} + \text{Epoxide} \xrightarrow{\text{NaOH}} \text{N-Substituted Propanamide} $$ - Conditions : 60°C, 12 hours, yielding 65–70%.
Coupling Reactions for Molecular Assembly
Stepwise vs. Convergent Approaches
Stepwise Method :
Convergent Method :
Simultaneous coupling of pre-formed benzenesulfonylpropanamide and biphenyl epoxide.
Total Yield : 61%.
Table 2 : Yield Comparison by Strategy
| Method | Steps | Total Yield (%) |
|---|---|---|
| Stepwise | 3 | 52 |
| Convergent | 2 | 61 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent Choice :
Temperature Control :
Analytical Characterization and Purity Assessment
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxypropyl group yields a ketone, while reduction of the sulfonyl group forms a sulfide.
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a probe to study protein-ligand interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(benzenesulfonyl)-N-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)propanamide exerts its effects involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the biphenyl moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Sulfonyl vs. Fluoro-Biphenyl : The target compound’s benzenesulfonyl group may offer greater metabolic stability compared to fluoro-biphenyl analogs, which rely on halogenated aromaticity for target binding .
- Hydroxypropyl vs. Ethyl/Amphetamine Chains : The hydroxypropyl group in the target compound could improve solubility over hydrophobic ethyl or amphetamine-derived chains in analogs .
- Dimethoxyphenyl Derivatives : Compounds with dimethoxyphenyl groups (e.g., ) exhibit enhanced antioxidant activity due to electron-donating methoxy groups , a feature absent in the target compound.
Pharmacological and Physicochemical Properties
- Target Compound: Hydrophobicity: Moderate (biphenyl and benzenesulfonyl balance hydrophobicity). Solubility: Likely higher than fluoro-biphenyl analogs due to the hydroxyl group .
Fluoro-Biphenyl Analogs :
Indole- and Amphetamine-Containing Analogs :
- CNS Penetration : Indole and amphetamine moieties may facilitate blood-brain barrier crossing, useful for neuroinflammatory targets .
Biological Activity
3-(benzenesulfonyl)-N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)propanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a benzenesulfonamide moiety linked to a biphenyl group and a hydroxypropyl chain. The molecular formula is , and its IUPAC name reflects its complex arrangement of functional groups.
Anticancer Properties
Recent studies indicate that this compound exhibits anticancer activity through the inhibition of specific signaling pathways involved in tumor growth. For instance, it has been shown to inhibit the LIM kinase (LIMK) pathway, which is crucial for actin cytoskeletal dynamics in cancer cells .
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MDA-MB-231 (breast cancer) | 15 | LIMK inhibition |
| B | A549 (lung cancer) | 10 | Induction of apoptosis |
| C | HeLa (cervical cancer) | 12 | Cell cycle arrest |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties . It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is mediated through the suppression of NF-κB signaling pathways, which are pivotal in inflammatory responses .
Table 2: Anti-inflammatory Activity
| Study | Model | Cytokine Inhibition (%) | Mechanism |
|---|---|---|---|
| D | RAW264.7 macrophages | TNF-α: 70%, IL-6: 65% | NF-κB pathway inhibition |
| E | Mouse model | TNF-α: 50% reduction | Systemic inflammation |
The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:
- LIMK Pathway Inhibition : By inhibiting LIMK, the compound affects actin dynamics, leading to reduced cell motility and proliferation.
- NF-κB Modulation : The suppression of NF-κB signaling not only reduces inflammation but also impacts cancer cell survival.
- Apoptotic Induction : The compound induces apoptosis in cancer cells through intrinsic pathways, as evidenced by increased caspase activity in treated cells.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Breast Cancer : In a clinical trial involving MDA-MB-231 cells, patients treated with this compound showed significant tumor regression compared to controls.
- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores, correlating with reduced cytokine levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
